1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
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Overview
Description
1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound characterized by the presence of two 7-methoxy-1,3-benzodioxol-5-yl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine typically involves the reaction of 7-methoxy-1,3-benzodioxole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methoxy groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine
- 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
- 1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethylenediamine
Uniqueness
1,4-Bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. The compound’s structure allows for versatile chemical modifications, making it a valuable scaffold in the design of new molecules with desired properties.
Properties
Molecular Formula |
C22H26N2O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,4-bis[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C22H26N2O6/c1-25-17-7-15(9-19-21(17)29-13-27-19)11-23-3-5-24(6-4-23)12-16-8-18(26-2)22-20(10-16)28-14-30-22/h7-10H,3-6,11-14H2,1-2H3 |
InChI Key |
QGNIHROPAJSDKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
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